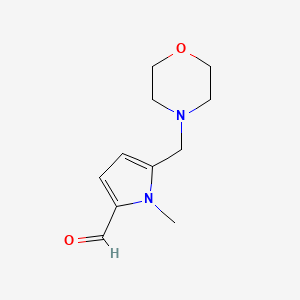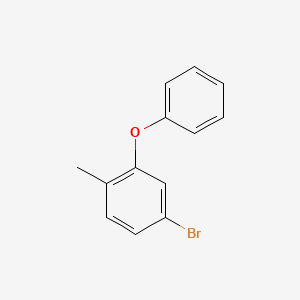![molecular formula C8H4ClNO3 B8401277 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione](/img/structure/B8401277.png)
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione
概要
説明
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group and two carboxylic acid anhydride groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride typically involves the chloromethylation of 2,3-pyridinedicarboxylic acid followed by cyclization to form the anhydride. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The anhydride groups can be hydrolyzed to form the corresponding dicarboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the anhydride groups.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be employed under controlled conditions.
Major Products:
- Substituted pyridine derivatives
- 2,3-pyridinedicarboxylic acid
- Various oxidized or reduced forms of the compound
科学的研究の応用
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and coordination complexes, due to its ability to form stable bonds with various metal ions.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.
作用機序
The mechanism of action of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The anhydride groups can undergo hydrolysis, releasing carboxylic acids that can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
2,3-Pyridinedicarboxylic Acid: Lacks the chloromethyl group and anhydride functionality, making it less reactive in certain substitution reactions.
5-Methyl-2,3-pyridinedicarboxylic Acid Anhydride: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
2,4-Pyridinedicarboxylic Acid Anhydride: Has a different substitution pattern on the pyridine ring, affecting its chemical behavior and uses.
Uniqueness: 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione is unique due to the presence of both a chloromethyl group and anhydride functionality, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H4ClNO3 |
|---|---|
分子量 |
197.57 g/mol |
IUPAC名 |
3-(chloromethyl)furo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-2-4-1-5-6(10-3-4)8(12)13-7(5)11/h1,3H,2H2 |
InChIキー |
JLJSCLYUDCQETH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)CCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-6-(m-fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8401241.png)







![N-((1H-Benzo[d]imidazol-5-yl)methyl)benzenamine](/img/structure/B8401293.png)
